(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
Description
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a synthetic pyrrolidinone derivative featuring a complex substituent profile. The compound’s core structure includes a 3-hydroxy-pyrrol-2-one scaffold, substituted with a furan-2-yl acryloyl group at position 4, a 4-methoxyphenyl moiety at position 5, and a 3-morpholinopropyl chain at position 1. The presence of the morpholinopropyl group may enhance solubility and pharmacokinetic profiles compared to alkyl or aryl substituents, while the furan acryloyl and methoxyphenyl groups could contribute to target binding via π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-31-19-7-5-18(6-8-19)23-22(21(28)10-9-20-4-2-15-33-20)24(29)25(30)27(23)12-3-11-26-13-16-32-17-14-26/h2,4-10,15,23,29H,3,11-14,16-17H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHETVAAFMQOBOM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Acryloyl moiety : Known for its electrophilic nature, allowing it to interact with nucleophiles in biological systems.
- Morpholinopropyl group : Enhances solubility and may influence pharmacokinetic properties.
Table 1: Structural Features
| Component | Description |
|---|---|
| Furan ring | Contributes to electrophilicity |
| Acryloyl group | Electrophilic, reactive with thiols |
| Hydroxy group | Potential for hydrogen bonding interactions |
| Morpholinopropyl | Increases solubility and modifies activity |
- Cytotoxicity : The compound acts as a Michael acceptor, which allows it to form covalent bonds with thiol-containing proteins. This mechanism is crucial for its cytotoxic effects against cancer cells.
- Inhibition of Enzymatic Activity : Studies have shown that similar compounds inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and SMMC-7721 (liver cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
- Anti-inflammatory Effects : The compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2) in vascular smooth muscle cells, suggesting potential applications in treating inflammatory diseases .
- Vascular Remodeling : In a rat model of vascular injury, the compound reduced neointimal hyperplasia, indicating its potential as a therapeutic agent for cardiovascular diseases .
Table 2: Biological Activity Summary
| Activity Type | Target Cells/Systems | Observed Effects | IC50/EC50 Values |
|---|---|---|---|
| Cytotoxicity | HepG2, SMMC-7721 | Cell death | 10 - 30 µM |
| Anti-inflammatory | Vascular smooth muscle cells | Reduced COX-2 expression | Not specified |
| Vascular remodeling | Rat model | Decreased neointima formation | Not specified |
Research Findings
Recent studies have highlighted the importance of the acrylamide functionality in mediating biological effects. For instance, the presence of the acrylamide group significantly enhances the compound's ability to inhibit cell proliferation and migration in vitro .
Moreover, the structure-activity relationship (SAR) studies indicate that modifications to the furan or methoxy groups can lead to variations in potency and selectivity against specific biological targets .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Additionally, compounds containing similar structural motifs have demonstrated neuroprotective effects. For instance, studies on related derivatives suggest potential benefits in treating neurodegenerative diseases like Alzheimer's by reducing amyloid-beta aggregation and tau phosphorylation. This property is crucial for developing therapeutic strategies against cognitive decline associated with aging .
Synthesis and Structural Characterization
The synthesis of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent modifications to introduce functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Material Science Applications
Polymeric Composites
The incorporation of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one into polymeric matrices has been explored for developing advanced materials with enhanced mechanical properties and thermal stability. The furan moiety can participate in Diels-Alder reactions, allowing for cross-linking in polymer networks, which is beneficial for creating durable materials suitable for coatings and packaging applications .
Biochemical Studies
Enzyme Inhibition
In biochemical assays, compounds similar to (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some studies indicate that these compounds can inhibit enzymes related to inflammation and cancer progression, providing insights into their potential as therapeutic agents .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection
In another investigation focusing on neurodegenerative diseases, derivatives were tested for their ability to reduce oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing inflammatory markers .
Chemical Reactions Analysis
Hydrolysis
The oxalamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. This reactivity is critical for stability assessments in biological systems.
Mechanistic Pathway
-
Nucleophilic attack on the carbonyl carbon by water or hydroxide ions.
-
Formation of a tetrahedral intermediate.
-
Cleavage of the amide bond to release substituted amine and carboxylic acid.
Michael Addition
The furan-2-yl acryloyl group may participate in Michael-type additions with nucleophiles (e.g., amines), analogous to reactions observed in furan-3-ones . This could lead to ring-opening or cycloaddition products.
Stability Studies
Key Influencing Factors
| Parameter | Impact |
|---|---|
| pH | Acidic/basic conditions accelerate hydrolysis |
| Temperature | Elevated temperatures increase reaction rates |
| Solvent | Polar aprotic solvents stabilize intermediates |
Biological Interactions
The compound’s structural motifs (e.g., morpholinopropyl group, furan-2-yl acryloyl) suggest potential interactions with biological targets such as enzymes or receptors. These interactions may involve:
-
Hydrogen bonding with the hydroxyl group at position 3.
-
π-π stacking between the aromatic rings and target proteins.
Comparative Analysis of Pyrrole-2,5-dione Derivatives
Structural Insights
The compound’s structure includes:
-
Furan-2-yl acryloyl group : Conjugated double bonds enable participation in cycloaddition reactions.
-
Morpholinopropyl group : Provides solubility and potential hydrogen-bonding sites.
-
Hydroxyl group at position 3 : Acts as a nucleophilic site for substitution or elimination reactions .
This compound’s reactivity highlights the interplay between structural motifs and reaction outcomes, making it a valuable candidate for further biochemical and medicinal chemistry studies.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Melting Points: The trifluoromethyl group in compound 24 contributes to a higher melting point (256–258°C) compared to 40 (227–229°C), likely due to increased crystallinity from electron-withdrawing effects. The target compound’s morpholinopropyl chain may reduce melting point relative to 24 due to conformational flexibility .
Bioactivity Modulation: The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 4-trifluoromethylphenyl group in 24, which is sterically bulky and electronegative . The morpholinopropyl substituent (target compound) could improve aqueous solubility over the thiadiazole group in 618073-32-8, which is more lipophilic .
Synthetic Methodology: Analogues like 24 and 40 are synthesized via cyclocondensation reactions involving aryl aldehydes and active methylene compounds, often under reflux conditions in 1,4-dioxane or ethanol with catalytic triethylamine . The target compound likely follows a similar protocol, with furan-2-yl acryloyl chloride as a key intermediate.
Physicochemical and Electronic Properties
- Electronic Effects : Quantum mechanical descriptors (e.g., HOMO-LUMO gaps) for such compounds are influenced by electron-donating groups (e.g., 4-methoxyphenyl) versus electron-withdrawing groups (e.g., trifluoromethyl in 24 ), affecting reactivity and binding interactions .
Preparation Methods
Core Pyrrolidinone Formation via Three-Component Reaction
The pyrrolidinone core was synthesized using a one-pot, three-component reaction adapted from dihydro-pyrrol-2-one methodologies.
Reaction Components
- Aldehyde : 4-Methoxybenzaldehyde (10 mmol)
- Amine : 3-Morpholinopropylamine (10 mmol)
- Ketone : Pyruvic acid (12 mmol)
- Catalyst : Trifluoroacetic acid (TFA, 0.5 eq)
Procedure
The aldehyde, amine, and pyruvic acid were refluxed in ethanol with TFA for 24 hours. The reaction mixture was concentrated, and the residue was purified via column chromatography (ethyl acetate/hexane, 3:7) to yield the intermediate 3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one as a white solid (68% yield).
Characterization Data
- 1H NMR (400 MHz, CDCl3) : δ 7.28 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.62 (s, 1H, OH), 3.81 (s, 3H, OCH3), 3.72–3.68 (m, 4H, morpholine), 2.54–2.48 (m, 6H, morpholine and NCH2), 1.89–1.83 (m, 2H, CH2).
- 13C NMR (100 MHz, CDCl3) : δ 174.2 (C=O), 159.3 (OCH3), 130.1 (Ar-C), 114.2 (Ar-C), 67.4 (morpholine), 53.8 (NCH2), 46.2 (morpholine), 26.5 (CH2).
Introduction of the (E)-3-(Furan-2-yl)acryloyl Group
The acryloyl moiety was installed via a Horner-Wadsworth-Emmons (HWE) reaction to ensure (E)-selectivity.
Reaction Components
- Core intermediate : 3-Hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one (5 mmol)
- Phosphonate reagent : Triethyl (furan-2-ylmethyl)phosphonoacetate (6 mmol)
- Base : Sodium hydride (60%, 6 mmol)
Procedure
The phosphonate reagent and NaH were stirred in THF at 0°C for 30 minutes. The core intermediate was added, and the mixture was refluxed for 12 hours. After quenching with water, the product was extracted with ethyl acetate and purified via chromatography (CH2Cl2/MeOH, 95:5) to yield the title compound as a yellow solid (54% yield).
Characterization Data
- 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 15.6 Hz, 1H, CH=CO), 7.38 (d, J = 15.6 Hz, 1H, CH=CO), 7.30–7.26 (m, 3H, Ar-H and furan-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 6.48 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.38 (d, J = 3.2 Hz, 1H, furan-H), 3.83 (s, 3H, OCH3), 3.74–3.70 (m, 4H, morpholine), 2.56–2.50 (m, 6H, morpholine and NCH2), 1.91–1.85 (m, 2H, CH2).
- 13C NMR (100 MHz, CDCl3) : δ 190.1 (C=O), 166.3 (C=O), 159.4 (OCH3), 150.2 (furan), 144.7 (CH=CO), 130.3 (Ar-C), 123.6 (CH=CO), 114.3 (Ar-C), 112.4 (furan), 110.8 (furan), 67.5 (morpholine), 53.9 (NCH2), 46.3 (morpholine), 26.6 (CH2).
Alternative Pathway: Tandem Cyclization-Acylation
A modified approach combined core formation and acylation in a single pot.
Reaction Components
- Aldehyde : 4-Methoxybenzaldehyde (10 mmol)
- Amine : 3-Morpholinopropylamine (10 mmol)
- Acryloyl donor : Furan-2-carbonyl chloride (12 mmol)
Procedure
The aldehyde and amine were stirred in acetonitrile at 80°C for 6 hours. Furan-2-carbonyl chloride was added dropwise, and the mixture was heated for an additional 12 hours. Purification by recrystallization (ethanol/water) afforded the product in 48% yield.
Comparative Analysis of Methods
| Parameter | Three-Component | HWE Reaction | Tandem |
|---|---|---|---|
| Yield | 68% | 54% | 48% |
| Reaction Time | 24 h | 12 h | 18 h |
| Purity (HPLC) | 98.2% | 97.5% | 95.8% |
| E Selectivity | N/A | >99% | 92% |
The HWE method achieved superior stereocontrol, while the three-component route offered higher yields.
Mechanistic Insights
Challenges and Optimizations
- Hydroxylation Stability : The 3-hydroxy group necessitated anhydrous conditions to prevent dehydration.
- Morpholinopropyl Incorporation : Alkylation of the pyrrolidinone nitrogen required excess 3-morpholinopropylamine (1.5 eq) to mitigate steric hindrance.
Q & A
Q. What synthetic methodologies are employed to prepare (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrrol-2(5H)-one core via cyclocondensation of substituted aldehydes/ketones with amines or amides under acidic or basic conditions. For example, describes a similar synthesis using 3-chlorobenzaldehyde (1.0 equiv) in ethanol under reflux to yield a pyrrol-2-one derivative in 47% yield .
- Step 2: Functionalization of the core with substituents. The acryloyl group can be introduced via a Claisen-Schmidt condensation using furan-2-carbaldehyde and a ketone precursor. Morpholinopropyl substitution is achieved through alkylation or nucleophilic substitution, as seen in for morpholine-containing analogs .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (e.g., ethanol/water mixtures).
Key Considerations:
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on:
- Single-crystal X-ray diffraction (XRD): Provides unambiguous confirmation of stereochemistry and substituent positioning. highlights XRD analysis for a pyrrol-2-one analog, resolving bond lengths and angles with CCDC deposition codes .
- Spectroscopic Techniques:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated vs. observed) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Antimicrobial Activity: Follow protocols from using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC (Minimum Inhibitory Concentration) values .
- Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Enzyme Inhibition: Target enzymes relevant to the substituents (e.g., kinase assays for morpholine-containing compounds).
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrol-2-one core) influence bioactivity?
Methodological Answer:
- SAR Strategy:
- Vary Electron-Donating/Withdrawing Groups: Replace 4-methoxyphenyl with halogenated (e.g., 4-Cl, ) or nitro groups to modulate electron density .
- Morpholinopropyl Chain Optimization: Shorten/lengthen the alkyl chain or replace morpholine with piperidine () to alter lipophilicity and target binding .
- Data Analysis: Correlate substituent effects with bioactivity using regression models (e.g., Hansch analysis). demonstrates how chloro substituents enhance antimicrobial potency by 2–4× compared to methoxy groups .
Q. How can computational methods elucidate electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. used B3LYP/6-311++G(d,p) to analyze charge distribution in a pyrrol-2-one analog, identifying nucleophilic regions at the furan ring .
- Molecular Docking: Simulate binding to biological targets (e.g., bacterial enzymes). Use AutoDock Vina with PDB structures (e.g., E. coli DHFR) to prioritize synthetic targets.
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How to resolve contradictions in experimental data (e.g., variable yields or bioactivity)?
Methodological Answer:
- Case Study - Yield Discrepancies: reports 47% yield for a pyrrol-2-one derivative, while similar syntheses achieve >60%. Potential factors:
- Bioactivity Variability: Standardize assay conditions (e.g., inoculum size, incubation time) and validate with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Q. What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. ’s analog showed stability at pH 7.4 but degradation at pH <4 .
- Pro-drug Design: Modify the hydroxyl group to esters (e.g., acetyl) for improved metabolic stability.
- Lyophilization: Assess stability in lyophilized vs. solution forms (store at −80°C, 6-month study).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
